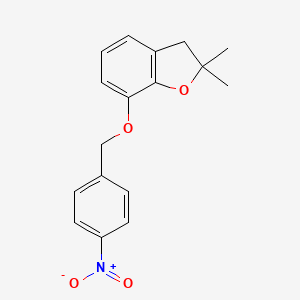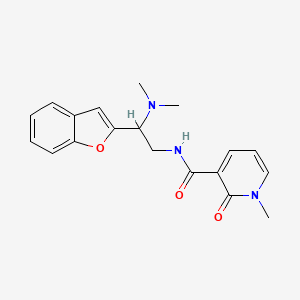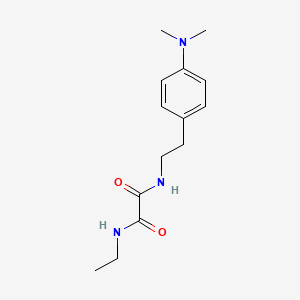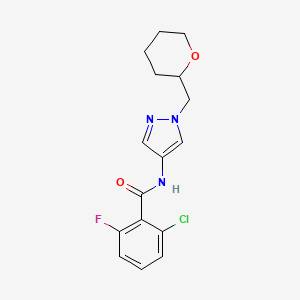
5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile is a chemical compound with the molecular formula C13H17BrN4 . It contains a total of 35 atoms; 17 Hydrogen atoms, 13 Carbon atoms, 4 Nitrogen atoms, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H17BrN4. It includes a bromine atom, a piperazine ring, and a nitrile group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
Research has highlighted the synthesis and evaluation of compounds structurally related to 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile for their antiprotozoal activities. Compounds have been synthesized and evaluated in vitro for activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing potent IC(50) values in the nanomolar range. Some of these compounds have also demonstrated curative effects in an in vivo mouse model for trypanosomiasis at very low oral dosages (Ismail et al., 2003).
Herbicide Resistance and Environmental Impact
Another aspect of research involves the application of genes encoding specific nitrilases to confer resistance to certain herbicides in transgenic plants. For instance, a gene from a soil bacterium was used to convert bromoxynil (a herbicide) to its less harmful metabolite, demonstrating a successful strategy for achieving herbicide resistance in plants (Stalker et al., 1988). Moreover, studies on the mobility and biotransformation of bromoxynil under various environmental conditions have provided insights into its environmental impact and degradation pathways, highlighting the role of microbial communities in the degradation process (Knight et al., 2003).
Synthesis of Complex Molecules
The chemical versatility of compounds related to this compound has been explored in the synthesis of various complex molecules, including potential antimycobacterial agents through palladium-catalyzed C-C Suzuki coupling and the development of novel heterocycles with potential biological activities. These studies not only expand the chemical toolkit available for synthesizing novel compounds but also underscore the potential for discovering new therapeutic agents (Patel et al., 2014).
Analytical and Characterization Studies
Research has also focused on the fundamental analytical and characterization aspects of such compounds, including their synthesis pathways, structural elucidation using techniques like FT-IR and NMR, and studies on their physical and chemical properties. Such foundational work is crucial for the further application of these compounds in various scientific and industrial contexts (Chen Qi-fan, 2010).
Eigenschaften
IUPAC Name |
5-bromo-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4/c1-9-11(8-15)13(16-10(2)12(9)14)18-6-4-17(3)5-7-18/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRAFKJLBBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N2CCN(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)
![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)

![ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711300.png)
![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2711302.png)
![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)
![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)



![(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2711311.png)

